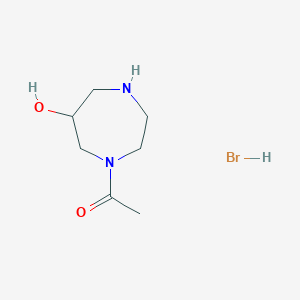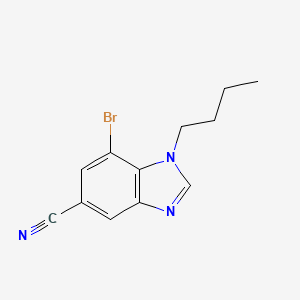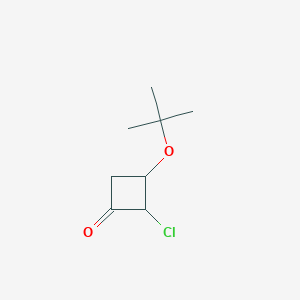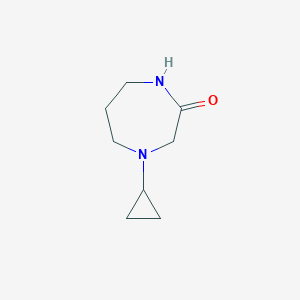
4-Cyclopropyl-1,4-diazepan-2-one
Übersicht
Beschreibung
4-Cyclopropyl-1,4-diazepan-2-one, also known as CPD, is a cyclic compound. It has a molecular weight of 154.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-1,4-diazepan-2-one . The InChI code for this compound is 1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) .Wissenschaftliche Forschungsanwendungen
Optimization in Medicinal Chemistry
4-Cyclopropyl-1,4-diazepan-2-one derivatives have been optimized for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, demonstrating efficacy in the treatment of type 2 diabetes. Studies highlight the potency and selectivity of these derivatives, such as the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative, showcasing their role in oral bioavailability and therapeutic efficacy (Liang et al., 2007).
Synthetic Applications
4-Cyclopropyl-1,4-diazepan-2-one has found applications in synthetic chemistry, particularly in the formation of metal carbene precursors. These precursors facilitate diverse synthetic routes, including cyclopropanation and cycloaddition reactions, to produce various heterocyclic structures (Ren et al., 2017). Additionally, its use in Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions enables the efficient synthesis of diazepane or diazocane systems, providing a versatile approach to generating complex molecular frameworks (Banfi et al., 2007).
Crystal Structures and Docking Studies
The crystal structures of 1,4-diazepine derivatives, including 4-cyclopropyl-1,4-diazepan-2-one, have been investigated for their potential therapeutic applications. These studies include crystallographic analysis and molecular docking, revealing the compounds' interactions with target proteins, thus providing insights into their potential as drug molecules (Velusamy et al., 2015).
Catalytic and Synthetic Precursor Roles
The compound's derivatives play a crucial role in catalytic processes, such as the synthesis of 1,3-diazepanes via rhodacyclopentanones. This process demonstrates the versatility of cyclopropyl ureas in generating complex heterocyclic structures, highlighting the synthetic utility of 4-cyclopropyl-1,4-diazepan-2-one in organic synthesis (McCreanor et al., 2016).
Enzyme Inhibition and Cytotoxicity Studies
Palladacycle complexes derived from 4-cyclopropyl-1,4-diazepan-2-one and related structures have been evaluated for their in vitro activity as cytotoxic agents and enzyme inhibitors, demonstrating a correlation between cathepsin B inhibition and cytotoxicity. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Spencer et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-cyclopropyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQQOHYAQYMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,4-diazepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



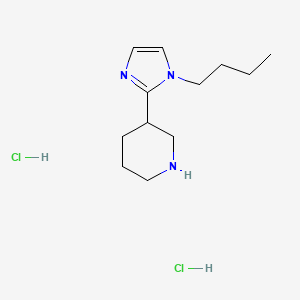
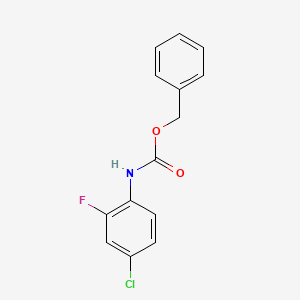
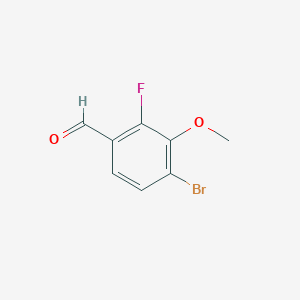
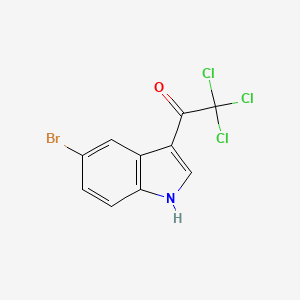
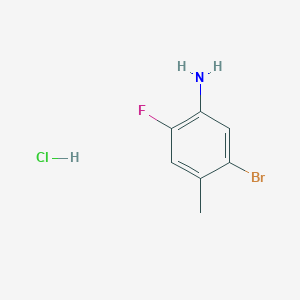
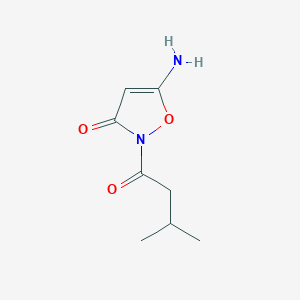
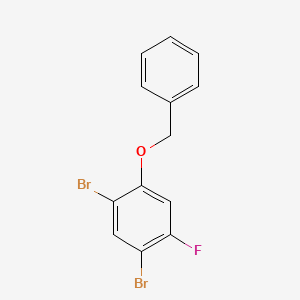
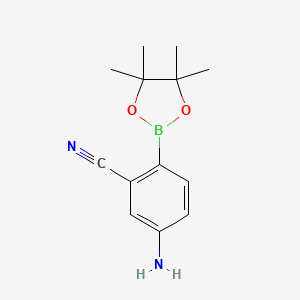
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
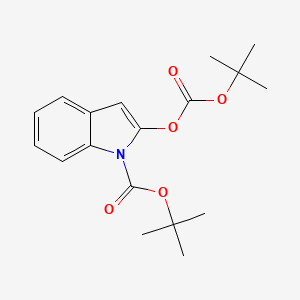
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
